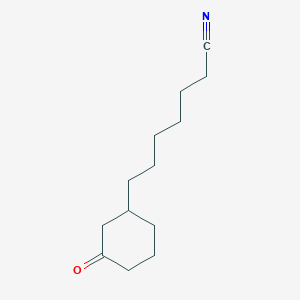

7-(3-Oxocyclohexyl)heptanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(3-oxocyclohexyl)heptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNNVKYEGQPMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642358 | |

| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-99-1 | |

| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Organic Solvent Solubility of 7-(3-Oxocyclohexyl)heptanenitrile

Executive Summary

The solubility of a compound is a critical physicochemical parameter that dictates its utility in a vast range of scientific applications, from reaction chemistry and purification to formulation development and ADME profiling in drug discovery. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 7-(3-Oxocyclohexyl)heptanenitrile (CAS No. 898784-99-1) in organic solvents. Due to the absence of published experimental data for this specific molecule, this document serves as a first-principles guide, combining theoretical knowledge with a robust, field-proven experimental protocol. We detail the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the definitive determination of thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a reliable methodology for characterizing the solubility profile of this or structurally related compounds.

Introduction: The Significance of Solubility

This compound is a bifunctional organic molecule featuring a polar nitrile group and a moderately polar ketone within a nonpolar cyclohexyl and heptyl framework. This structural amalgam presents a nuanced solubility profile that is highly dependent on the chosen solvent system. Understanding this profile is not merely an academic exercise; it is fundamental to the compound's practical application.

-

In Process Chemistry: Solvent selection is paramount for optimizing reaction yields, controlling reaction kinetics, and facilitating product isolation and purification via crystallization.

-

In Pharmaceutical Development: The solubility of an active pharmaceutical ingredient (API) directly influences its formulation possibilities, dissolution rate, and ultimately, its bioavailability.[1] Poor solubility is a major hurdle in drug development, often leading to costly and time-consuming formulation challenges.[1]

-

In Analytical Chemistry: Preparing solutions of known concentration for analytical standards, bioassays, and screening campaigns requires precise solubility data to ensure data integrity and avoid artifacts from compound precipitation.

This guide provides the foundational knowledge and a practical, self-validating protocol to empower researchers to generate high-quality solubility data for this compound.

Physicochemical Profile and Solubility Prediction

To approach solubility determination rationally, we must first understand the molecule's intrinsic properties. While experimental data is sparse, we can predict key parameters based on its structure and compare them to related analogs.

Compound: this compound CAS Number: 898784-99-1 Molecular Formula: C₁₃H₂₁NO Molecular Weight: 207.32 g/mol

| Parameter | Predicted/Estimated Value | Implication for Solubility |

| Calculated logP (XLogP3-AA) | ~3.0 - 4.0 | A positive logP value in this range indicates a significant nonpolar character, suggesting a preference for lipophilic (nonpolar) organic solvents over water. Compounds with high logP values are often poorly soluble in aqueous media.[2][3] |

| Topological Polar Surface Area (TPSA) | ~40.9 Ų (based on nitrile and ketone groups) | This moderate TPSA arises from the oxygen and nitrogen atoms.[4][5] It provides sites for polar interactions (dipole-dipole, hydrogen bond acceptance) with polar solvents. However, this polar contribution is counterbalanced by the large nonpolar hydrocarbon scaffold.[6] |

Expert Analysis: The molecular structure presents a duality. The long alkyl chain and cyclohexyl ring create a significant nonpolar, hydrophobic backbone that will favor dissolution in nonpolar solvents through London dispersion forces.[7] Concurrently, the ketone and nitrile functional groups introduce polarity, allowing for dipole-dipole interactions with polar aprotic and polar protic solvents.[8] Therefore, we can predict that this compound will exhibit poor aqueous solubility but good to moderate solubility in a range of organic solvents. Its optimal solubility will likely be found in solvents of intermediate polarity that can effectively solvate both the nonpolar and polar regions of the molecule. The guiding principle of "like dissolves like" is the cornerstone of our experimental design.[9]

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, an experimental approach is required. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility.[10][11] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[12] The protocol below is a robust, self-validating system for this purpose.

3.1. Causality Behind Experimental Choices

-

Why Shake-Flask? Unlike kinetic methods that can overestimate solubility by creating supersaturated solutions, the shake-flask method allows the system to reach its lowest energy state—thermodynamic equilibrium—providing the most accurate and relevant solubility value.[1][13]

-

Why Excess Solute? The presence of undissolved solid material is crucial. It ensures that the solution is truly saturated and remains so throughout the experiment, acting as a reservoir to maintain equilibrium.[10]

-

Why Prolonged Equilibration? Reaching equilibrium is not instantaneous. Shaking for an extended period (e.g., 24-48 hours) provides sufficient time for the dissolution process to stabilize. Taking samples at multiple time points (e.g., 24h and 48h) serves as an internal validation; if the concentration is unchanged, equilibrium has been reached.[10]

-

Why Temperature Control? Solubility is temperature-dependent.[7] Conducting the experiment in a temperature-controlled shaker is essential for reproducibility and data accuracy. Standard ambient temperature (25 °C) is typically used unless specific conditions are required.

-

Why HPLC Quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and accurate method for quantifying the concentration of the dissolved compound.[14] It allows for the separation of the analyte from any potential impurities or degradants, ensuring that only the compound of interest is measured.[15]

3.2. Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected range of organic solvents at 25 °C.

Materials:

-

This compound (solid, high purity)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps (e.g., 4 mL or 20 mL)

-

Temperature-controlled orbital shaker

-

Centrifuge capable of holding vials

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvents)

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reverse-phase)

-

Volumetric flasks and pipettes

-

Solvents (HPLC Grade): A selection covering a range of polarities is recommended (see Table 2).

Workflow Diagram:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Procedure:

-

Preparation of Stock Solutions for Calibration Curve: a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. c. Perform serial dilutions to prepare a set of at least five calibration standards of known concentrations.

-

HPLC Method Development: a. Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the compound with a reasonable retention time. b. Establish an injection volume and a UV detection wavelength that gives a good signal-to-noise ratio for the calibration standards. c. Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration) and verify its linearity (R² > 0.99).

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to several vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration (e.g., 5-10 mg per mL of solvent) is sufficient. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials vigorously for 24 hours. c. After 24 hours, briefly remove the vials and allow the solid to settle. Take a sample for analysis as described in Step 5. d. Return the vials to the shaker and continue shaking for another 24 hours (total 48 hours). Sample again. This second time point is critical to validate that equilibrium has been reached.

-

Sample Processing and Analysis: a. After the desired equilibration time, remove the vials from the shaker and centrifuge them at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. b. Carefully withdraw a portion of the clear supernatant using a syringe. c. Immediately filter the supernatant through a chemically compatible 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles. d. If the supernatant concentration is expected to be high, perform an accurate, pre-determined dilution with the mobile phase to bring it within the range of the calibration curve. e. Inject the processed sample(s) into the HPLC system and record the peak area.

-

Calculation: a. Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the analyzed (and potentially diluted) sample. b. Account for any dilution factors to determine the final concentration in the original saturated solution. c. The solubility is the average concentration from the triplicate samples. Compare the 24-hour and 48-hour results; if they are within acceptable experimental error (e.g., <10% difference), the 48-hour value can be reported as the thermodynamic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison of the compound's behavior across a spectrum of solvents.

Table 1: Template for Recording Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant (ε)¹ | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Hexane | Nonpolar | 1.9 | [Experimental Value] | [Calculated Value] | |

| Toluene | Nonpolar | 2.4 | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | Polar Aprotic | 9.1 | [Experimental Value] | [Calculated Value] | |

| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] | [Calculated Value] | |

| Acetone | Polar Aprotic | 21 | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | [Calculated Value] | |

| 2-Propanol (IPA) | Polar Protic | 18 | [Experimental Value] | [Calculated Value] | |

| Ethanol | Polar Protic | 24.3 | [Experimental Value] | [Calculated Value] | |

| Methanol | Polar Protic | 32.6 | [Experimental Value] | [Calculated Value] | |

| Water | Polar Protic | 78.5 | [Experimental Value] | [Calculated Value] |

¹Dielectric constants are approximate values used to indicate solvent polarity.[16]

Conclusion

This guide provides a comprehensive framework for the systematic determination of the organic solvent solubility of this compound. By combining theoretical predictions based on physicochemical properties with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis, purification, and pharmaceutical development. The detailed shake-flask method serves as the cornerstone of this process, ensuring the determination of true thermodynamic solubility, a parameter of fundamental importance across the chemical sciences.

References

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Kramer, S., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Course Material. [Link]

-

van der Spoel, D., et al. (2006). Quantum mechanical polar surface area. PubMed Central. [Link]

-

Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Cheméo. (n.d.). Chemical Properties of Heptanonitrile (CAS 629-08-3). Cheméo. [Link]

-

Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. [Link]

-

PubChem. (n.d.). Heptanenitrile, 7-bromo-. PubChem. [Link]

-

Verma, R. P., et al. (2012). Analysing molecular polar surface descriptors to predict blood-brain barrier permeation. Journal of Pharmacy and Pharmacology. [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. Chemistry LibreTexts. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

-

Wikipedia. (n.d.). Solubility. Wikipedia. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

PubChem. (n.d.). 2-(3-Oxocyclohexyl)propanenitrile. PubChem. [Link]

-

Hughes, J. D., et al. (2008). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysing molecular polar surface descriptors to predict blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-Oxocyclohexyl)propanenitrile | C9H13NO | CID 130036942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantum mechanical polar surface area - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

- 15. asianjpr.com [asianjpr.com]

- 16. www1.chem.umn.edu [www1.chem.umn.edu]

Discovery and history of 7-(3-Oxocyclohexyl)heptanenitrile

An In-depth Technical Guide on 7-(3-Oxocyclohexyl)heptanenitrile: Synthesis, Characterization, and Applications

Authored by Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a bifunctional organic molecule with potential applications in chemical synthesis and materials science. The document elucidates the probable synthetic routes based on established organic chemistry principles, details its physicochemical properties, and explores its potential as an intermediate in the development of novel compounds. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing, offering foundational knowledge and practical insights into the chemistry of this compound.

Introduction and Historical Context

While the specific historical narrative of the first synthesis of this compound is not extensively documented in readily available scientific literature, its structural motifs suggest its emergence from the broader field of research into cycloaliphatic compounds and long-chain functionalized nitriles. The development of such molecules is often driven by the need for versatile building blocks in organic synthesis, particularly for pharmaceuticals and specialty polymers. The presence of a reactive ketone group on a cyclohexane ring and a terminal nitrile group on a heptyl chain offers two distinct points for chemical modification, making it a valuable intermediate. Its CAS number is 898784-99-1.[][2]

The synthesis of related structures, such as 3-(2-oxocyclohexyl)propanenitrile, has been a subject of academic interest, focusing on methods like the Michael addition.[3][4] This body of research provides a logical framework for proposing the synthetic pathways to this compound.

Synthesis and Mechanistic Pathways

The synthesis of this compound can be achieved through several established organic chemistry reactions. A plausible and efficient method involves the Michael addition of a suitable nucleophile to a cyclohexenone, followed by the introduction of the heptanenitrile chain.

Proposed Synthetic Protocol

A likely synthetic route involves the reaction of a Grignard reagent derived from a halo-heptanenitrile with cyclohexenone in the presence of a copper catalyst to favor 1,4-addition.

-

Step 1: Formation of the Grignard Reagent: 7-Bromoheptanenitrile is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.[5]

-

Step 2: Copper-Catalyzed Michael Addition: The freshly prepared Grignard reagent is then added to a solution of cyclohexenone at low temperature, typically in the presence of a catalytic amount of a copper(I) salt (e.g., CuI). The copper catalyst is crucial for directing the nucleophilic attack to the β-carbon of the α,β-unsaturated ketone, resulting in the desired 1,4-conjugate addition.

-

Step 3: Work-up and Purification: The reaction is quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution) to neutralize the intermediate enolate and any unreacted Grignard reagent. The crude product is then extracted with an organic solvent, dried, and purified using column chromatography to yield pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the reagent.

-

Copper Catalyst: The use of a copper catalyst is a standard and effective method to promote the 1,4-addition of Grignard reagents to α,β-unsaturated ketones, minimizing the competing 1,2-addition to the carbonyl group.

-

Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic species and enhance the selectivity of the reaction, reducing the formation of side products.

Mechanistic Diagram

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties and Characterization

The structural features of this compound determine its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C13H21NO | [][2] |

| Molecular Weight | 207.31 g/mol | [][2] |

| Boiling Point (Predicted) | 355.5 ± 15.0 °C | [2] |

| Density (Predicted) | 0.957 ± 0.06 g/cm³ | [2] |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring, including those adjacent to the ketone and the point of attachment of the side chain. The heptyl chain protons would appear as a series of multiplets, with the methylene group adjacent to the nitrile function being deshielded.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display a resonance for the carbonyl carbon around 210 ppm and a signal for the nitrile carbon around 120 ppm. The remaining signals would correspond to the carbons of the cyclohexane ring and the heptyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ketone carbonyl (C=O) stretching vibration around 1715 cm⁻¹ and a sharp, medium-intensity band for the nitrile (C≡N) stretch near 2245 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 207, confirming the molecular weight.

Potential Applications and Future Research Directions

The bifunctional nature of this compound makes it a versatile intermediate for further chemical transformations.

-

Pharmaceutical Synthesis: The ketone functionality can be a handle for various reactions, such as reductions, reductive aminations, and aldol condensations, to build more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functional groups in pharmaceutically active compounds. The overall structure could serve as a scaffold for the development of new therapeutic agents. The structural unit of a dihydroxy heptanoic acid derivative, which can be accessed from nitrile precursors, is found in a range of statin drugs.[6]

-

Polymer and Materials Science: The terminal nitrile group can be utilized in polymerization reactions. For instance, it can be converted to an amine and subsequently used in the formation of polyamides or polyimines. The cyclohexyl group would impart rigidity and potentially interesting thermal properties to the resulting polymers.

-

Agrochemicals: Similar structures are sometimes used as intermediates in the synthesis of agrochemicals.[7]

Logical Workflow for Further Functionalization

Caption: Potential chemical transformations of this compound.

Future Outlook:

Further research on this compound could focus on the stereoselective synthesis to obtain specific enantiomers or diastereomers, which would be of significant interest for pharmaceutical applications. Exploring its utility in the synthesis of novel polymers and functional materials could also open up new avenues for this versatile chemical intermediate.

References

-

Title: Heptanenitrile | C7H13N | CID 12372 Source: PubChem - NIH URL: [Link]

- Title: Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives Source: Google Patents URL

-

Title: Synthesis of 3-(2-oxocyclohexyl)propanenitrile Source: Chemistry Stack Exchange URL: [Link]

-

Title: heptane nitrile, 629-08-3 Source: The Good Scents Company URL: [Link]

-

Title: Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 Source: PubChem - NIH URL: [Link]

Sources

- 2. This compound CAS#: 898784-99-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20070142662A1 - Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives - Google Patents [patents.google.com]

- 7. 6-(3-Oxocyclohexyl)hexanenitrile | 898784-97-9 | Benchchem [benchchem.com]

Illuminating the Conformational Landscape and Electronic Profile of 7-(3-Oxocyclohexyl)heptanenitrile: A Theoretical and Computational Blueprint

Abstract

This technical guide delineates a comprehensive theoretical framework for the in-depth molecular structure elucidation of 7-(3-Oxocyclohexyl)heptanenitrile, a molecule of interest in synthetic chemistry and potential drug development. In the absence of extensive empirical data, this document serves as a blueprint for a robust computational investigation, leveraging quantum chemical methods to predict its geometric, energetic, and electronic properties. We will detail the strategic application of Density Functional Theory (DFT) to navigate the molecule's conformational complexities, arising from its flexible heptanenitrile chain and the stereochemistry of the cyclohexanone ring. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry as a predictive tool to understand and ultimately harness the molecular characteristics of novel chemical entities.

Introduction: The Rationale for a Theoretical Deep Dive

This compound presents a fascinating structural amalgam, combining a polar nitrile group, a reactive keto functionality, and a conformationally mobile aliphatic chain and ring system. Understanding the three-dimensional arrangement of its atoms, the distribution of electron density, and the molecule's vibrational modes is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Experimental characterization through techniques like X-ray crystallography or NMR spectroscopy can be resource-intensive, particularly for a novel compound.[1][2] Computational chemistry, however, offers a powerful and cost-effective avenue for a priori characterization.[3]

This guide will lay out a systematic, multi-tiered computational protocol. Our approach is designed to be self-validating by progressing from broader, less computationally expensive methods to more refined, high-accuracy calculations. This ensures a comprehensive exploration of the potential energy surface and a high degree of confidence in the final predicted structure and properties.

Foundational Strategy: A Multi-Step Computational Workflow

The theoretical investigation of this compound's molecular structure is best approached through a sequential and logical workflow. This ensures that computationally intensive, high-accuracy calculations are performed on geometrically plausible conformers.

Figure 1: A multi-step workflow for the theoretical elucidation of molecular structure.

Detailed Protocols: From Initial Geometry to Electronic Properties

Part 1: Initial Molecular Model and Conformational Analysis

The presence of multiple rotatable bonds in the heptanenitrile chain and the puckering of the cyclohexanone ring means that this compound can exist in numerous conformations. A thorough exploration of these possibilities is critical.

Experimental Protocol: Conformational Search

-

Initial Structure Construction: A 3D model of this compound will be constructed using a molecular modeling software package. Stereoisomerism at the point of attachment of the heptanenitrile chain to the cyclohexanone ring will be considered, with separate starting structures for axial and equatorial configurations.

-

Molecular Mechanics (MM) Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or a similar advanced force field, will be employed for an initial, rapid conformational search. These methods are computationally inexpensive and ideal for exploring a large conformational space.

-

Systematic Conformational Search: A systematic or Monte Carlo search will be initiated to rotate all acyclic single bonds through 360 degrees in discrete steps. For the cyclohexanone ring, both chair and boat conformations will be considered.

-

Energy Minimization and Filtering: Each generated conformer will be subjected to a brief energy minimization using the selected MM force field. The resulting unique conformers will be sorted by their steric energy, and a representative set of low-energy conformers (e.g., all conformers within 10 kcal/mol of the global minimum) will be selected for the next stage.

Part 2: Quantum Mechanical Refinement with Density Functional Theory (DFT)

The geometries of the low-energy conformers identified through molecular mechanics will be further refined using the more accurate methods of quantum mechanics, specifically Density Functional Theory (DFT).[4][5][6] DFT provides a good balance between computational cost and accuracy for organic molecules.[7][8]

Experimental Protocol: DFT Geometry Optimization

-

Selection of DFT Functional and Basis Set: A widely used hybrid functional, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, is a robust starting point. This will be paired with a Pople-style basis set, for instance, 6-31G(d), which includes polarization functions on heavy atoms to accurately describe bonding.

-

Geometry Optimization: Each pre-optimized conformer from the molecular mechanics search will be subjected to a full geometry optimization at the chosen DFT level of theory. This process systematically alters the atomic coordinates to find the lowest energy arrangement on the potential energy surface.

-

Solvation Effects (Optional but Recommended): To simulate a more realistic chemical environment, geometry optimizations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a solvent like water or a non-polar solvent, depending on the intended application.

Part 3: Validation and Spectroscopic Prediction

A crucial step in any computational study is to ensure that the optimized geometries correspond to true energy minima and not saddle points on the potential energy surface. This is achieved through a vibrational frequency analysis.

Experimental Protocol: Vibrational Frequency Analysis

-

Frequency Calculation: For each DFT-optimized conformer, a vibrational frequency calculation will be performed at the same level of theory.

-

Verification of Minima: The absence of imaginary frequencies in the output confirms that the structure is a true minimum. The presence of one or more imaginary frequencies would indicate a transition state, necessitating further geometry optimization.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. The characteristic stretching frequencies of the nitrile (C≡N) and ketone (C=O) groups are of particular interest and can be compared with experimental data if available.[9]

Predicted Molecular Properties and Data Presentation

The DFT calculations will yield a wealth of information about the most stable conformer of this compound. This data should be presented in a clear and accessible format.

Table 1: Predicted Geometric Parameters for the Global Minimum Conformer

| Parameter | Bond/Angle/Dihedral | Predicted Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | C≡N | Hypothetical Value: 1.15 |

| C=O (cyclohexanone) | Hypothetical Value: 1.21 | |

| C-C (chain) | Hypothetical Value: 1.53 - 1.54 | |

| Bond Angles (°) | C-C≡N | Hypothetical Value: 179.5 |

| C-C-C (chain) | Hypothetical Value: 112.0 - 114.0 | |

| C-C(=O)-C (ring) | Hypothetical Value: 117.0 | |

| Key Dihedral Angles (°) | C(ring)-C(ring)-C(chain)-C(chain) | Hypothetical Value: -175.0 (anti-periplanar) |

Table 2: Predicted Spectroscopic and Electronic Properties

| Property | Predicted Value (B3LYP/6-31G(d)) |

| Vibrational Frequencies (cm⁻¹) | C≡N stretch |

| C=O stretch | |

| Electronic Properties | Dipole Moment (Debye) |

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| HOMO-LUMO Gap (eV) |

Visualizing Molecular Orbitals and Electron Density

A key advantage of theoretical studies is the ability to visualize concepts that are not directly observable. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

Figure 2: Relationship between optimized geometry and derived electronic properties.

The HOMO is expected to be localized around the regions of high electron density, such as the lone pairs of the oxygen and nitrogen atoms. The LUMO will likely be centered on the electrophilic carbons of the carbonyl and nitrile groups.[10] An electrostatic potential map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering insights into potential sites for nucleophilic and electrophilic attack.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically rigorous computational methodology for the theoretical study of this compound's molecular structure. By systematically progressing from broad conformational searches to high-accuracy DFT calculations, this approach is designed to yield reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. The insights gained from such a study would provide a solid foundation for understanding its chemical behavior and for guiding future experimental work, including synthesis optimization and biological screening. The predicted properties can serve as a benchmark for subsequent empirical validation, demonstrating the synergistic power of computational and experimental chemistry in modern molecular science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12372, Heptanenitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130036942, 2-(3-Oxocyclohexyl)propanenitrile. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Heptane nitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrometric Study of the Nitrile-Ketenimine Tautomerism. Retrieved from [Link]

-

ACS Publications. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education. Retrieved from [Link]

-

ACS Publications. (n.d.). Computational Chemistry Using Modern Electronic Structure Methods. Journal of Chemical Education. Retrieved from [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

PubMed Central. (n.d.). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Retrieved from [Link]

-

Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Density functional theory computation of organic compound penetration into sepiolite tunnels. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Synthesis of 3-(2-oxocyclohexyl)propanenitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

-

AIP Publishing. (2020). Hybrid methods for combined experimental and computational determination of protein structure. The Journal of Chemical Physics. Retrieved from [Link]

-

PubMed Central. (n.d.). Density functional theory across chemistry, physics and biology. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Computational Chemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Heptanonitrile (CAS 629-08-3). Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Methods Used in Prediction of Protein Structure. Retrieved from [Link]

-

Imperial College London. (n.d.). An Introduction to Density Functional Theory. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Heptanenitrile, 3-ethyl- (CAS 2571-05-3). Retrieved from [Link]

Sources

- 1. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Computational Chemistry | PNNL [pnnl.gov]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Methodological & Application

Application Notes and Protocols: 7-(3-Oxocyclohexyl)heptanenitrile in Organic Synthesis

Introduction: Unveiling a Versatile Building Block for Complex Molecule Synthesis

In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. 7-(3-Oxocyclohexyl)heptanenitrile emerges as a highly versatile, yet underexplored, bifunctional molecule. Its unique architecture, combining a reactive cyclohexanone moiety with a synthetically malleable nitrile group, positions it as a valuable intermediate for the synthesis of a diverse array of chemical entities. This is particularly relevant in the field of medicinal chemistry, where the cyclohexanone core is a common feature in numerous natural products and pharmaceutical agents, most notably prostaglandins and their analogs.[1][2]

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and strategic utilization of this compound. We will first delineate a reliable synthetic route to this key intermediate. Subsequently, we will explore the rich chemistry of both the cyclohexanone and nitrile functionalities, offering step-by-step protocols for their selective transformation. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this promising building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics.

PART 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a conjugate addition of a cyanide-equivalent nucleophile to cyclohexenone, followed by the introduction of the remaining portion of the alkyl chain, or more directly, through the alkylation of a cyclohexanone enolate with a suitable haloalkylnitrile. The latter approach, detailed below, offers a straightforward and high-yielding pathway.

Protocol 1: Synthesis via Alkylation of Cyclohexanone Enolate

This protocol is based on the well-established principle of enolate alkylation, a cornerstone of C-C bond formation in organic synthesis.[3][4] The regioselectivity of the alkylation is controlled by the careful choice of a strong, non-nucleophilic base to ensure the quantitative formation of the thermodynamic enolate.

Reaction Scheme:

Figure 1: Synthesis of this compound via enolate alkylation.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Cyclohexanone | Reagent | Sigma-Aldrich | Freshly distilled before use. |

| Diisopropylamine | Anhydrous | Acros Organics | Stored over molecular sieves. |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Titrated before use. |

| 7-Bromoheptanenitrile | 98% | Combi-Blocks | |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Freshly distilled from sodium/benzophenone. |

| Hydrochloric Acid (HCl) | 1 M aqueous | Fisher Scientific | |

| Saturated aq. NH₄Cl | |||

| Saturated aq. NaCl | |||

| Anhydrous MgSO₄ | |||

| Diethyl Ether | Reagent | ||

| Ethyl Acetate | Reagent | ||

| Hexanes | Reagent |

Experimental Protocol:

-

LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (100 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF (20 mL) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add a solution of 7-bromoheptanenitrile (1.2 eq) in anhydrous THF (20 mL) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated aqueous sodium chloride (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

PART 2: Synthetic Transformations and Applications

The true synthetic utility of this compound lies in the selective manipulation of its two functional groups. The nitrile can be transformed into a carboxylic acid, an amine, or an amide, while the ketone offers a handle for further carbon-carbon bond formation or reduction.

Application I: Conversion of the Nitrile Moiety

The nitrile group is a versatile precursor to several important functional groups.[5][6][7]

The hydrolysis of the nitrile to a carboxylic acid is a key transformation, as it unmasks a crucial functional group for the synthesis of prostaglandin analogs.[8]

Reaction Scheme:

Figure 2: Hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | As synthesized | |

| Sulfuric Acid (H₂SO₄) | Concentrated | Sigma-Aldrich |

| 1,4-Dioxane | Reagent | |

| Sodium Hydroxide (NaOH) | 2 M aqueous | |

| Hydrochloric Acid (HCl) | Concentrated | |

| Diethyl Ether | Reagent |

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane (50 mL) and 20% aqueous sulfuric acid (50 mL).

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice (100 g). Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts and wash with saturated aqueous sodium chloride. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: 80-90%

The reduction of the nitrile to a primary amine provides a scaffold for the introduction of various amine-containing pharmacophores.[7]

Reaction Scheme:

Figure 3: Reduction of the nitrile to the corresponding primary amine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | As synthesized | |

| Lithium Aluminum Hydride (LiAlH₄) | 1 M in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | |

| Sodium Sulfate Decahydrate | ||

| Diethyl Ether | Reagent |

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add lithium aluminum hydride solution (1.5 eq) dropwise. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Purification: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. Further purification can be performed by distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing).

Expected Yield: 85-95%

Application II: A Gateway to Prostaglandin Analogs

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their synthetic analogs valuable therapeutic agents.[1] The structure of 7-(3-Oxocyclohexyl)heptanoic acid, readily available from the hydrolysis of the title nitrile, bears a striking resemblance to the basic framework of prostaglandins, which typically feature a five-membered ring. However, analogs with six-membered rings have also been synthesized and studied.[9]

Conceptual Synthetic Pathway to Prostaglandin Analogs:

The synthesized 7-(3-Oxocyclohexyl)heptanoic acid can serve as a key intermediate for the elaboration into prostaglandin analogs. The general strategy involves:

-

Stereoselective Reduction of the Ketone: The carbonyl group of the cyclohexanone ring can be reduced to a hydroxyl group with controlled stereochemistry using various reducing agents.

-

Introduction of the Second Side Chain: A second side chain, characteristic of prostaglandins, can be introduced at the α-position to the carbonyl (or the resulting hydroxyl group) via enolate chemistry or other C-C bond-forming reactions.

-

Functional Group Manipulations: Further modifications of the side chains and the ring can be performed to access a library of novel prostaglandin analogs.

Figure 4: Conceptual workflow for the synthesis of prostaglandin analogs.

Conclusion: A Platform for Innovation

This compound is a promising and versatile building block with significant potential in organic synthesis, particularly for the development of novel prostaglandin analogs and other complex molecules. The protocols detailed in this guide provide a solid foundation for the synthesis and derivatization of this key intermediate. The dual reactivity of the cyclohexanone and nitrile functionalities offers a rich chemical space for exploration, empowering researchers to design and construct novel molecular architectures with potential applications in drug discovery and materials science.

References

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

-

20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route. (2023, September 1). National Center for Biotechnology Information. Retrieved from [Link]

-

CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis. (n.d.). Retrieved from [Link]

-

Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (n.d.). ResearchGate. Retrieved from [Link]

-

7-Oxoheptanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. (1986). Journal of the American Chemical Society. Retrieved from [Link]

-

Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Prostaglandins. (2025, September 15). National Center for Biotechnology Information. Retrieved from [Link]

-

22.7 Alkylation of Enolate Ions. (2023, September 20). OpenStax. Retrieved from [Link]

-

alkylation of enolates. (n.d.). Química Organica.org. Retrieved from [Link]

-

hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

-

Nitrile synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Preparation of 7-hydroxy heptanoic acid and derivatives thereof. (n.d.). Google Patents.

-

Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of some aromatic prostaglandin analogs. (n.d.). PubMed. Retrieved from [Link]

-

22.7: Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts. Retrieved from [Link]

-

20.11 Synthesis and Reactions of Nitriles. (2021, April 14). YouTube. Retrieved from [Link]

-

Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. (n.d.). PLOS One. Retrieved from [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (n.d.). MDPI. Retrieved from [Link]

-

(3aS,7aS)-2-[2-(3,4-DIMETHOXYPHENYL)-ETHYL]-1,3-DIOXO-OCTAHYDRO-ISOINDOLE-3a-CARBOXYLIC ACID METHYL ESTER. (n.d.). Organic Syntheses. Retrieved from [Link]

-

3-methylheptanoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Alkylation of enolates. (n.d.). Fiveable. Retrieved from [Link]

-

Prostaglandin Analogs in Ophthalmology: Transforming Glaucoma Treatment. (2023, September 28). Blog. Retrieved from [Link]

- Process for preparing nitriles by elimination reactions. (n.d.). Google Patents.

-

Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. (n.d.). arkat usa. Retrieved from [Link]

-

Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. (n.d.). GOV.UK. Retrieved from [Link]

Sources

- 1. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mironova.com [mironova.com]

- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 4. alkylation of enolates [quimicaorganica.org]

- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthesis of some aromatic prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) method for 7-(3-Oxocyclohexyl)heptanenitrile

An Application Note for the Isocratic Reversed-Phase HPLC Method for the Analysis of 7-(3-Oxocyclohexyl)heptanenitrile

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment and quantification of this compound. The narrative explains the scientific rationale behind the method development choices, from the selection of the stationary and mobile phases to the detector settings. Furthermore, this document provides detailed, step-by-step protocols for method execution and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction and Method Rationale

This compound is a molecule of intermediate polarity, featuring a non-polar hydrocarbon structure (heptyl chain and cyclohexyl ring) combined with polar functional groups (nitrile and ketone). The development of a precise and accurate analytical method is crucial for determining its purity, stability, and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice.[1][2] Given the analyte's structure, a Reversed-Phase (RP-HPLC) approach was selected as the foundational chromatographic mode. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, making it ideal for retaining and separating molecules with significant hydrophobic character.[3]

Causality Behind Experimental Choices:

-

Chromatographic Mode: RP-HPLC was chosen over Normal-Phase (NP-HPLC) because the analyte is expected to be readily soluble in common reversed-phase solvents like acetonitrile and methanol. NP-HPLC, which uses polar stationary phases and non-polar mobile phases, is generally better suited for highly hydrophobic compounds that are insoluble in aqueous mixtures.[4]

-

Stationary Phase: A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point. Its dense hydrophobic environment provides the necessary retention for the non-polar backbone of the this compound molecule.

-

Mobile Phase: A binary mixture of water and an organic modifier is standard for RP-HPLC.[3] Acetonitrile (ACN) was selected over methanol as the organic component due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[5] As the analyte lacks readily ionizable functional groups, pH control via buffering is not critical for consistent retention, simplifying the mobile phase to a mixture of ACN and water.

-

Detection: The ketone carbonyl group (C=O) in the cyclohexyl ring acts as a chromophore. While its n→π* transition around 280 nm is weak, the π→π* transition at lower wavelengths is significantly stronger. Therefore, a detection wavelength of 210 nm was chosen to maximize sensitivity.

Recommended HPLC Method Protocol

This section provides the detailed protocol for the analysis of this compound.

Instrumentation, Reagents, and Materials

-

Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Any standard C18 column, 150 mm x 4.6 mm, 5 µm particle size.

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

This compound reference standard

-

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 65:35 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.

-

Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions to ensure peak shape integrity.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

System Suitability Test (SST)

Before initiating any sample analysis, the system's performance must be verified. This is achieved by performing a System Suitability Test (SST) as per USP <621> guidelines.[1][6][7][8]

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the Working Standard Solution (100 µg/mL) six consecutive times.

-

Calculate the system suitability parameters from the resulting chromatograms.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time |

HPLC Method Validation Protocol

The analytical method must be validated to ensure its reliability for the intended application. The following protocols are based on the ICH Q2(R1) and Q2(R2) guidelines.[9][10][11][12]

Workflow for Method Development and Validation

Caption: Workflow from initial method development to full validation.

Specificity

Objective: To demonstrate that the analytical method can accurately measure the analyte without interference from potential impurities or degradation products.

Protocol:

-

Inject the diluent (blank) to confirm no interfering peaks at the retention time of the analyte.

-

Prepare a sample of this compound and subject it to forced degradation conditions (e.g., acid, base, peroxide, heat, and light).

-

Analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from any degradation peaks (resolution > 2.0).

Linearity

Objective: To verify that the detector response is directly proportional to the analyte concentration across a specified range.

Protocol:

-

Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Inject each standard in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

-

Prepare a sample matrix (if one exists) or use the diluent.

-

Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare each level in triplicate.

-

Analyze the spiked samples and calculate the percentage recovery.

-

The method is accurate if the mean recovery is within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

-

Repeatability (Intra-day Precision):

-

Prepare six individual samples at 100% of the working concentration.

-

Analyze them on the same day, with the same analyst, on the same instrument.

-

Calculate the %RSD of the results. The method is repeatable if the %RSD is ≤ 2.0%.[9]

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

-

Calculate the cumulative %RSD for both sets of data. The method has sufficient intermediate precision if the cumulative %RSD is ≤ 2.0%.

-

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

Protocol:

-

Analyze the working standard solution while making small variations to the nominal conditions, one at a time.

-

Suggested variations:

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

-

Column Temperature: ± 5°C (25°C and 35°C)

-

Mobile Phase Composition: ± 2% absolute for acetonitrile (e.g., 63:37 and 67:33 ACN:Water)

-

-

The method is robust if the system suitability criteria are met under all tested conditions.

Summary of Validation Parameters

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at analyte RT; Resolution > 2.0 from degradants |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | SST criteria pass under all varied conditions |

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of this compound. The provided protocols for method execution and validation offer a comprehensive framework for implementation in a regulated laboratory environment, ensuring reliable and high-quality analytical results.

References

-

Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

-

HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. [Link]

-

<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

-

2-(3-Oxocyclohexyl)propanenitrile. PubChem. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

-

Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

-

Chemical Properties of Heptanonitrile (CAS 629-08-3). Cheméo. [Link]

-

Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure. Chromatography Today. [Link]

-

Steps for HPLC Method Validation. Pharmaguideline. [Link]

-

HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. OAText. [Link]

- HPLC method for purifying organic compounds.

-

Are You Sure You Understand USP <621>? LCGC International. [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. [Link]

-

Heptanenitrile. PubChem - NIH. [Link]

-

A Industrial production routes of cyclohexanone. B Reaction pathway... ResearchGate. [Link]

-

Understanding the Latest Revisions to USP <621>. Agilent. [Link]

-

heptane nitrile, 629-08-3. The Good Scents Company. [Link]

-

Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]

-

USP-NF 621 Chromatography. Scribd. [Link]

-

PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. NIH. [Link]

-

Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]

-

Normal Phase HPLC Columns. Phenomenex. [Link]

Sources

- 1. <621> CHROMATOGRAPHY [drugfuture.com]

- 2. scribd.com [scribd.com]

- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]

- 5. m.youtube.com [m.youtube.com]

- 6. usp.org [usp.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. agilent.com [agilent.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note & Protocol: Recrystallization of 7-(3-Oxocyclohexyl)heptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This document provides a comprehensive guide to the purification of 7-(3-Oxocyclohexyl)heptanenitrile via recrystallization. Given the absence of specific literature data on the melting point and solubility of this compound, this guide emphasizes a systematic and principles-driven approach to developing a robust recrystallization protocol. The methodologies described herein are grounded in established chemical principles and best practices for the purification of organic compounds, particularly those containing ketone and nitrile functionalities.

Introduction to this compound and the Imperative of Purification

This compound, with the chemical formula C₁₃H₂₁NO, is a bifunctional organic molecule featuring a cyclohexanone ring and a long-chain nitrile group.[1] Its structural motifs are of interest in medicinal chemistry and materials science, potentially serving as a versatile intermediate in the synthesis of more complex molecules. The predicted high boiling point of 355.5±15.0 °C suggests that distillation may not be a practical purification method on a laboratory scale, making recrystallization the preferred technique for obtaining high-purity material.[1]

The purity of a chemical compound is paramount in research and development, as impurities can significantly impact the outcome of chemical reactions, biological assays, and the properties of final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure crystalline materials.

The Theoretical Bedrock of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The fundamental principle is that the solubility of most solids increases with temperature.[2] A successful recrystallization hinges on the selection of an appropriate solvent in which the target compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which the compound crystallizes, leaving the more soluble impurities behind in the mother liquor.

Experimental Protocol: A Guided Approach to Purity

Due to the lack of specific solubility data for this compound, a systematic solvent screening is the critical first step in developing an effective recrystallization protocol.

Materials and Equipment

-

Crude this compound

-

A selection of organic solvents (see Table 1)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Test tubes

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven or desiccator

Step 1: Solvent Selection - An Empirical Investigation

The choice of solvent is the most critical variable in recrystallization. A good solvent for recrystallization should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Result in the formation of well-defined crystals upon cooling.

-

Be easily removable from the purified crystals (i.e., have a relatively low boiling point).[3]

-

Not react with the compound being purified.[3]

Given the presence of a ketone and a long alkyl chain, a range of solvents with varying polarities should be screened. A general rule of thumb is that "like dissolves like," suggesting that moderately polar solvents may be effective.[4]

Table 1: Suggested Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale for Inclusion |

| Acetone | 56 | Polar aprotic | Often a good solvent for ketones.[4] |

| Ethanol | 78 | Polar protic | General-purpose solvent for moderately polar compounds.[4] |

| Ethyl Acetate | 77 | Moderately polar | Good for compounds of intermediate polarity. |

| Heptane/Ethyl Acetate | Varies | Nonpolar/Polar mix | A common solvent mixture that can be fine-tuned for optimal solubility. |

| Methanol/Water | Varies | Polar protic mix | Another versatile mixture for polar compounds. |

| Toluene | 111 | Nonpolar | Can be effective for less polar compounds; use with caution due to high boiling point.[3] |

Solvent Screening Protocol:

-

Place approximately 20-30 mg of crude this compound into a small test tube.

-

Add the first solvent dropwise at room temperature, vortexing or stirring after each addition, to a total of about 0.5 mL. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

-

Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

-

Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.

-

If a single solvent is not ideal, a mixed-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool as before.

Step 2: The Recrystallization Workflow

The following diagram illustrates the decision-making process and the general workflow for the recrystallization of this compound.

Caption: Recrystallization workflow for this compound.

Detailed Recrystallization Protocol:

-

Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen optimal solvent (or "good" solvent of a pair) in small portions while heating and stirring on a hot plate. Continue adding the hot solvent until the compound just dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum.

Safety Precautions

-

Nitrile Compounds: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic Solvents: Many organic solvents are flammable and can be harmful. Avoid open flames and work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

This application note provides a comprehensive and scientifically sound methodology for the purification of this compound by recrystallization. By following the outlined solvent screening and recrystallization protocols, researchers can systematically develop an effective purification procedure to obtain high-purity material essential for reliable and reproducible scientific outcomes.

References

-

Angene Chemical. 3-(2-Oxocyclohexyl)propanenitrile(CAS# 4594-78-9). Available at: [Link].

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

-

Chemguide. The Preparation of Nitriles. Available at: [Link].

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link].

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 7-(3-Oxocyclohexyl)heptanenitrile

Welcome to the technical support center for the synthesis and optimization of 7-(3-Oxocyclohexyl)heptanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important chemical transformation. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to navigate the complexities of this reaction and achieve optimal results.